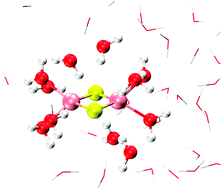Aqueous Fe2S2 cluster: structure, magnetic coupling, and hydration behaviour from Hubbard U density functional theory
Physical Chemistry Chemical Physics Pub Date: 2014-05-20 DOI: 10.1039/C4CP00984C
Abstract
We present a DFT + U investigation of the all-ferrous Fe2S2 cluster in aqueous solution. We determine the value of U by tuning the geometry of the cluster in the gas-phase to that obtained by the highly accurate CCSD(T) method. When the optimised value of U is employed for the aqueous Fe2S2 cluster (Fe2S2(aq)), the resulting geometry agrees well with the X-ray diffraction structure, while the magnetic coupling is in line with the estimate from Mössbauer data. Molecular dynamics trajectories predict Fe2S2(aq) to be stable in water, regardless of the introduction of U. However, significant differences arise in the geometry, hydration, and exchange constant of the solvated clusters.

Recommended Literature
- [1] Lipase catalysed mono and di-acylation of secondary alcohols with succinic anhydride in organic media and ionic liquids†
- [2] News
- [3] Candida parapsilosis ATCC 7330 mediated oxidation of aromatic (activated) primary alcohols to aldehydes
- [4] Precipitation-free high-affinity multivalent binding by inline lectin ligands†
- [5] Errata
- [6] Reading between the lines: Exposing underlying features of high resolution infrared spectra (CHClF2)
- [7] Microencapsulation of advanced solvents for carbon capture
- [8] Contents list
- [9] Comparative efficiencies of the decolourisation of Methylene Blue using Fenton’s and photo-Fenton's reactions†
- [10] Enhanced formation of inverted housane through steric effects by rotationally unsymmetric bridgehead substituents in the ring closure of triplet cyclopentane-1,3-diyl diradicals, generated photolytically from 2,3-diazabicyclo[2.2.1]heptene(DBH)-type azoalkanes†










